Cas no 882772-99-8 (3-Bromo-2-nitrobenzaldehyde)

3-Bromo-2-nitrobenzaldehyde structure
3-Bromo-2-nitrobenzaldehyde structure
Nome del prodotto:3-Bromo-2-nitrobenzaldehyde
Numero CAS:882772-99-8
MF:C7H4BrNO3
MW:230.015561103821
MDL:MFCD00462872
CID:1003435
PubChem ID:21106434

3-Bromo-2-nitrobenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromo-2-nitrobenzaldehyde
    • 3-Bromo-2-nitro-benzaldehyde
    • 2-nitrobromobenzaldehyde
    • bromo-2-nitrobenzaldehyde
    • 2-Nitro-3-bromobenzaldehyde
    • DAZQBQQNIUAQAV-UHFFFAOYSA-N
    • BCP15849
    • FCH1331392
    • AS07012
    • AK145282
    • AX8261633
    • 3-Bromo-2-nitrobenzaldehyde (ACI)
    • CS-0041855
    • AKOS015996810
    • 882722-99-8
    • DS-8082
    • MFCD00462872
    • EN300-247074
    • Z1269151783
    • CL9232
    • TD8207
    • 882772-99-8
    • DB-366081
    • DTXSID10610816
    • SCHEMBL2625726
    • SY059210
    • MDL: MFCD00462872
    • Inchi: 1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
    • Chiave InChI: DAZQBQQNIUAQAV-UHFFFAOYSA-N
    • Sorrisi: O=CC1C([N+](=O)[O-])=C(Br)C=CC=1

Proprietà calcolate

  • Massa esatta: 228.93746g/mol
  • Massa monoisotopica: 228.93746g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 192
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 62.9
  • XLogP3: 1.9

3-Bromo-2-nitrobenzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1323-100MG
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
100MG
¥ 204.00 2023-04-13
Enamine
EN300-247074-2.5g
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
2.5g
$287.0 2024-06-19
TRC
B687265-1g
3-Bromo-2-nitrobenzaldehyde
882772-99-8
1g
$ 138.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1323-1G
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
1g
¥ 633.00 2023-04-13
Apollo Scientific
OR52706-10g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 97%
10g
£452.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR908-200mg
3-Bromo-2-nitrobenzaldehyde
882772-99-8 97%
200mg
321.0CNY 2021-07-12
abcr
AB369365-5 g
3-Bromo-2-nitro-benzaldehyde, 95%; .
882772-99-8 95%
5g
€620.00 2023-04-26
TRC
B687265-25g
3-Bromo-2-nitrobenzaldehyde
882772-99-8
25g
$ 1185.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1323-10G
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
10g
¥ 3,801.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112495-250mg
3-Bromo-2-nitrobenzaldehyde
882772-99-8 98%
250mg
¥257.00 2024-04-27

3-Bromo-2-nitrobenzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  40 min, < 10 °C; 30 min, 5 - 10 °C
1.2 Reagents: Water ;  cooled; 30 min, heated
Riferimento
Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles
Murugan, Arumugavel; et al, Organic & Biomolecular Chemistry, 2018, 16(28), 5113-5118

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  < 30 °C; 16 h, 23 °C
Riferimento
New octahydropyrido[3,4-b]acridine scaffolds for combinatorial chemistry
Diedrich, Claas Lueder; et al, Synthesis, 2008, (14), 2199-2210

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  20 min, 0 °C; 1 h, rt
Riferimento
A stereoselective approach to peptidomimetic BACE1 inhibitors
Butini, Stefania; et al, European Journal of Medicinal Chemistry, 2013, 70, 233-247

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  20 min, 0 °C; 0 °C → rt; 12 h, 40 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions
Zhu, Jiancheng; et al, ACS Catalysis, 2019, 9(8), 6993-6998

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal Solvents: Dimethylformamide ;  rt; rt → 115 °C; 22 h, 115 °C; 115 °C → rt
1.2 Reagents: Sodium periodate Solvents: Dimethylformamide ,  Water ;  0 °C → rt; 3 h, rt
Riferimento
A Diels-Alder approach to biaryls (DAB): synthesis of the western portion of TMC-95
Ashburn, Bradley O.; et al, Tetrahedron, 2007, 64(5), 856-865

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal ,  Sodium periodate Solvents: Dimethylformamide ,  Water
Riferimento
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal ;  22 h, 115 °C; 115 °C → 0 °C
1.2 Reagents: Sodium periodate Solvents: Dimethylformamide ,  Water ;  0 °C → rt
Riferimento
Design and Synthesis of a Novel Series of Bicyclic Heterocycles As Potent γ-Secretase Modulators
Bischoff, Francois; et al, Journal of Medicinal Chemistry, 2012, 55(21), 9089-9106

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid ;  3 h, rt
1.2 Reagents: Water ;  cooled
Riferimento
Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid
Cummings, Matthew M.; et al, Synthetic Communications, 2014, 44(7), 954-958

3-Bromo-2-nitrobenzaldehyde Raw materials

3-Bromo-2-nitrobenzaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:882772-99-8)3-Bromo-2-nitrobenzaldehyde
A862256
Purezza:99%/99%/99%/99%
Quantità:25g/10g/5g/1g
Prezzo ($):841.0/420.0/350.0/158.0